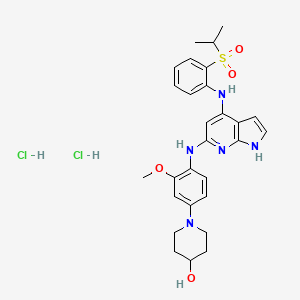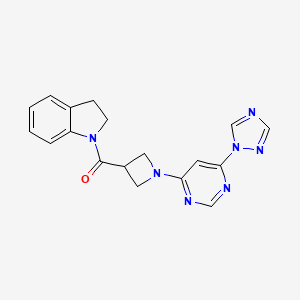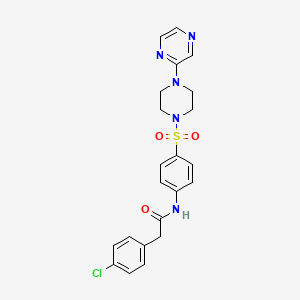![molecular formula C17H18Cl2N2O B2508281 1-(4-(2-クロロフェノキシ)ブチル)-1H-ベンゾ[d]イミダゾール塩酸塩 CAS No. 1052511-35-9](/img/structure/B2508281.png)
1-(4-(2-クロロフェノキシ)ブチル)-1H-ベンゾ[d]イミダゾール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole ring attached to a butyl chain, which is further linked to a chlorophenoxy group
科学的研究の応用
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
Target of Action
It is known that imidazole derivatives can interact with various proteins and enzymes
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as acting as a ligand , or inhibiting the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Some imidazole derivatives have been reported to exhibit antibacterial and antifungal activities .
生化学分析
Biochemical Properties
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to imidazoline receptors, which are involved in the regulation of blood pressure and insulin secretion . The compound’s interaction with these receptors suggests potential therapeutic applications in treating hypertension and diabetes. Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride may inhibit certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .
Cellular Effects
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation in certain conditions .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as imidazoline receptors and enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, the inhibition of monoamine oxidase by 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy.
Dosage Effects in Animal Models
The effects of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood pressure and improving insulin sensitivity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination . Additionally, 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the butyl chain: The benzimidazole core is then alkylated with a butyl halide in the presence of a base such as potassium carbonate.
Introduction of the chlorophenoxy group: The final step involves the nucleophilic substitution of the butyl chain with 2-chlorophenol, facilitated by a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.
類似化合物との比較
Similar Compounds
1-(4-(2-chlorophenoxy)butyl)imidazole: A structurally related compound with similar chemical properties.
2-Butyl-4-chloro-5-(hydroxymethyl)imidazole: Another imidazole derivative with potential biological activities.
1,4-Bis(imidazole)butane: A compound with a similar butane linkage but different functional groups.
Uniqueness
1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the benzimidazole ring and the chlorophenoxy group, which confer specific chemical and biological properties
特性
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20;/h1-4,7-10,13H,5-6,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLBXJAIDLTALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2508207.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-sulfonamide](/img/structure/B2508210.png)
![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)
![N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2508212.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2508214.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
